REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1Cl.O.[CH2:13]([NH2:16])[CH2:14][NH2:15]>>[N+:9]([C:4]1[CH:5]=[CH:6][C:7]([NH:15][CH2:14][CH2:13][NH2:16])=[C:2]([Cl:1])[CH:3]=1)([O-:11])=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
810 mL
|
Type
|
reactant
|
Smiles
|
O.C(CN)N
|
Name
|
ice water
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Drying
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(NCCN)C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 205 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |